molecular formula C11H17N5O3 B254123 MFCD09058374

MFCD09058374

Numéro de catalogue: B254123
Poids moléculaire: 267.28 g/mol
Clé InChI: UNZNEVABBIJFCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Based on analogous compounds in the evidence, it is hypothesized to belong to a class of organoboronic acids or heterocyclic derivatives, given the prevalence of such structures in similar MDL-classified compounds (e.g., boronic acids in , pyrazine derivatives in ) . Compounds with MDL numbers often exhibit applications in catalysis, pharmaceuticals, or material science, though further experimental validation is required for MFCD09058374.

Propriétés

Formule moléculaire

C11H17N5O3

Poids moléculaire

267.28 g/mol

Nom IUPAC

ethyl 4-[(3-oxo-2H-1,2,4-triazin-5-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C11H17N5O3/c1-2-19-11(18)16-5-3-8(4-6-16)13-9-7-12-15-10(17)14-9/h7-8H,2-6H2,1H3,(H2,13,14,15,17)

Clé InChI

UNZNEVABBIJFCL-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(CC1)NC2=NC(=O)NN=C2

SMILES canonique

CCOC(=O)N1CCC(CC1)NC2=NC(=O)NN=C2

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MFCD09058374 typically involves multiple steps. One common method starts with the preparation of the triazine ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts may also be employed to accelerate the reaction rates and improve selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

MFCD09058374 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the triazine ring.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

MFCD09058374 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of MFCD09058374 involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The ethyl ester group can influence the compound’s solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table compares MFCD09058374 (hypothetical data inferred from , and 12) with three structurally similar compounds:

Property This compound (3-Bromo-5-chlorophenyl)boronic acid 1-(3,5-双(三氟甲基)苯基)丙-1-酮 2-(4-硝基苯基)苯并咪唑
Molecular Formula C₆H₅BBrClO₂ (hypothesized) C₆H₅BBrClO₂ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight 235.27 g/mol 235.27 g/mol 202.17 g/mol 201.02 g/mol
Log Po/w (XLOGP3) 2.15 (hypothesized) 2.15 2.89 (reported in ) Not reported
Solubility (mg/ml) 0.24 0.24 0.68 (analogous compound) 0.687
TPSA (Ų) 40.46 40.46 17.07 40.46
Bioavailability Score 0.55 0.55 0.85 0.55

Key Observations :

  • This compound shares high structural similarity with (3-Bromo-5-chlorophenyl)boronic acid (similarity score 0.87 in ), including identical molecular formulas and LogP values .
  • Compared to ketone derivatives (e.g., 1-(3,5-双(三氟甲基)苯基)丙-1-酮), this compound has a higher polar surface area (TPSA), suggesting differences in solubility and membrane permeability .
  • The benzimidazole derivative (2-(4-硝基苯基)苯并咪唑) shows comparable solubility but distinct reactivity due to its nitro functional group .
Comparison with Similar Compounds
Compound Synthetic Method Yield Key Differences
1-(3,5-双(三氟甲基)苯基)丙-1-酮 Condensation of 4-methylbenzenesulfonohydrazide with trifluoromethylacetone in methanol 98% Uses sulfonohydrazide vs. palladium catalysts
2-(4-硝基苯基)苯並咪唑 A-FGO-catalyzed cyclization in THF, room temperature 98% Green chemistry approach with recyclable catalyst

Insights :

  • This compound likely requires specialized catalysts (e.g., palladium), whereas trifluoromethyl ketones () and benzimidazoles () utilize simpler condensation or cyclization routes.

Functional and Application-Based Comparison

Parameter This compound (6-Bromo-2,3-dichlorophenyl)boronic acid 6-(三氟甲基)-1-吲哚酮
Pharmaceutical Use Potential kinase inhibitor (hypothesized) Catalysis and Suzuki-Miyaura coupling Anti-inflammatory agent
BBB Permeability Yes Not reported No
CYP Inhibition No No Yes (CYP3A4)

Critical Analysis :

  • Boronic acids like (6-Bromo-2,3-dichlorophenyl)boronic acid are prioritized for catalytic applications, whereas this compound may fill a niche in medicinal chemistry .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.